molecular formula C8H12O3 B11720121 Ethyl 2-(oxolan-3-ylidene)acetate

Ethyl 2-(oxolan-3-ylidene)acetate

Cat. No.: B11720121
M. Wt: 156.18 g/mol
InChI Key: HSQDLACMABTYTM-UHFFFAOYSA-N
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Description

Ethyl 2-(oxolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is known for its unique structure, which includes an ethyl ester group and a double bond within the oxolane ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3-hydroxyoxolane under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond within the oxolane ring to a single bond, yielding saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(oxolan-3-ylidene)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl 2-(oxolan-3-ylidene)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring instead of an oxolane ring, leading to different chemical properties.

    Ethyl 2-(tetrahydrofuran-3-ylidene)acetate: Features a tetrahydrofuran ring, which is a saturated analog of oxolane.

Biological Activity

Ethyl 2-(oxolan-3-ylidene)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features an oxolane ring and an ester functional group, which contribute to its reactivity and biological properties. The molecular formula is C7H10O3C_7H_{10}O_3, with a molecular weight of approximately 142.15 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate enzyme activity and influence biochemical pathways due to the presence of the oxolane ring and ester group. These functional groups can lead to the formation of reactive intermediates that interact with proteins and enzymes, potentially affecting their function .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Antiviral Activity

Research suggests that this compound may also possess antiviral properties. Preliminary findings indicate that it can inhibit viral replication in vitro, although the specific mechanisms remain under investigation. This potential makes it a subject of interest for developing antiviral therapies .

Study on Antifungal Activity

In a study assessing the antifungal activity of ethyl acetate extracts from Lactobacillus species, it was found that compounds similar to this compound could significantly reduce fungal growth and aflatoxin production . The extracts exhibited morphological changes in fungal structures, indicating a potent antifungal mechanism.

Toxicity Assessment

A toxicity assessment was conducted using brine shrimp bioassays, revealing that this compound had an LC50 value suggesting low toxicity at certain concentrations. No harmful effects were observed in animal models when administered at controlled doses .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetateAntimicrobial, potential anticancerSimilar structure; ongoing research
Mthis compoundEnzymatic substrate/inhibitorNotable biochemical interactions
Ethyl 2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetateAntimicrobialContains benzofuran core; different reactivity

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-(oxolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3

InChI Key

HSQDLACMABTYTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCOC1

Origin of Product

United States

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